![molecular formula C20H20N4O4 B3569129 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B3569129.png)
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane
Overview
Description
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane, also known as DNTB, is a heterocyclic compound that has been widely used in scientific research. It belongs to the family of bicyclic azabicycles, which are known for their diverse biological activities. DNTB has been studied extensively for its potential use in drug development, as well as for its role in biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This binding leads to an increase in the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters.
Biochemical and Physiological Effects:
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to have a variety of biochemical and physiological effects, including anticonvulsant, antinociceptive, and antidepressant effects. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane in lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure compounds. Another advantage is its diverse range of biological activities, which makes it a useful tool for studying a variety of physiological processes. However, one limitation of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane. One area of interest is its potential use in drug development, particularly for the treatment of neurological disorders such as epilepsy and depression. Another area of interest is its role in modulating the activity of neurotransmitters, which could have implications for the treatment of a variety of conditions. Finally, further studies are needed to better understand the mechanism of action of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane and its potential uses in other areas of scientific research.
Scientific Research Applications
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been used in a wide range of scientific studies, including drug discovery, neurochemistry, and molecular biology. It has been found to have a variety of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
properties
IUPAC Name |
(7-benzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18(16-7-3-1-4-8-16)22-12-20(24(27)28)11-21(14-22)15-23(13-20)19(26)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDQQXVYOHUPRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(CN1CN(C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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